4-(3,4-Dichlorophenyl)phenol

描述

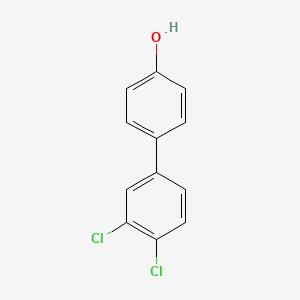

4-(3,4-Dichlorophenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the 3 and 4 positions, and a hydroxyl group attached to the 4 position of another benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of phenol derivatives followed by further functionalization. The process may include steps such as nucleophilic aromatic substitution, where the chlorine atoms are introduced into the benzene ring, and subsequent coupling reactions to attach the phenol group .

化学反应分析

Types of Reactions: 4-(3,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the reagents used.

科学研究应用

Chemical Applications

Synthesis of Organic Compounds

- 4-(3,4-Dichlorophenyl)phenol serves as a key building block in the synthesis of more complex organic molecules. Its unique chlorinated structure allows for various substitution reactions that are critical in organic synthesis.

- It is particularly useful in creating derivatives that exhibit enhanced biological activity or improved physical properties.

Mechanism of Action

- The compound interacts with cellular components, disrupting cell membranes and inhibiting microbial growth by interfering with metabolic processes. This mechanism is still under investigation to understand its exact molecular targets .

Biological Applications

Antimicrobial and Antifungal Properties

- Research indicates that this compound possesses significant antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

- A study demonstrated that formulations containing this compound exhibited potent activity against drug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of several standard antibiotics .

Medical Applications

Pharmaceutical Intermediate

- Ongoing research explores the potential of this compound as an intermediate in pharmaceutical synthesis. Its unique chemical properties may facilitate the development of new therapeutic agents.

Toxicological Studies

- Toxicological assessments have been conducted to evaluate the safety profile of this compound in pharmaceutical applications. Some studies report potential carcinogenic effects at high exposure levels, necessitating careful evaluation during drug development .

Industrial Applications

Plastics and Coatings

- In industrial settings, this compound is utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance. These properties make it suitable for applications requiring durability under heat .

Data Table: Industrial Properties

| Property | Value |

|---|---|

| Boiling Point | High |

| Density | Moderate |

| Thermal Stability | Excellent |

| Flame Resistance | High |

Environmental Considerations

Regulatory Status

- Due to its potential toxicity and environmental impact, this compound is subject to regulatory scrutiny. Safety guidelines have been established to limit exposure in occupational settings .

Case Study: Environmental Impact

作用机制

The mechanism of action of 4-(3,4-Dichlorophenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, which can affect the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

相似化合物的比较

- 2,3-Dichlorophenol

- 2,4-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Comparison: 4-(3,4-Dichlorophenyl)phenol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its chemical reactivity and biological activity. Compared to other dichlorophenols, this compound may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications .

生物活性

4-(3,4-Dichlorophenyl)phenol, an organic compound classified as a phenolic derivative, has garnered attention for its significant biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into its biological mechanisms, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features two chlorine atoms at the 3 and 4 positions of a phenyl ring, with a hydroxyl group attached to another phenyl ring. This unique structure influences its reactivity and biological activity.

Target of Action

This compound exhibits potent antimicrobial properties by disrupting bacterial cell wall synthesis. It interferes with key biochemical pathways leading to cell death.

Biochemical Pathways

- Cell Wall Synthesis : The compound inhibits enzymes involved in peptidoglycan synthesis.

- DNA Replication : It may also affect the replication machinery of bacteria.

- Enzyme Production : Inhibition of enzyme production further contributes to its antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound effectively inhibits various bacterial strains. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial species but generally fall within a low range, indicating high potency.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. In vitro assays have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For example, in studies involving MCF-7 breast cancer cells, derivatives of this compound exhibited significant inhibitory effects on tumor growth .

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- The mechanism was attributed to cell wall disruption leading to lysis.

- Anticancer Activity :

Cellular Effects

Phenolic compounds like this compound can influence:

- Cell Signaling Pathways : Alterations in signaling pathways can lead to changes in gene expression.

- Metabolic Processes : The compound may affect metabolic pathways critical for cellular function.

Comparative Analysis

A comparison with similar compounds reveals that while many dichlorophenols exhibit antimicrobial activity, this compound's specific chlorine positioning enhances its effectiveness against certain bacterial strains and cancer cells.

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 2,3-Dichlorophenol | Moderate | Low | Less effective than 4-(3,4-DCP) |

| 2,4-Dichlorophenol | High | Moderate | Effective against fungi |

| This compound | Very High | High | Stronger cell wall disruption |

常见问题

Basic Research Questions

Q. How can researchers ensure purity and stability of 4-(3,4-Dichlorophenyl)phenol during storage?

- Methodological Answer : Purity can be assessed using HPLC (≥95% purity threshold) and NMR for structural confirmation. Stability studies should employ accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) with periodic analysis via UV-Vis spectroscopy to detect degradation products. Store the compound at 0–6°C in amber vials to minimize photodegradation .

Q. What spectroscopic techniques are optimal for confirming synthetic intermediates of this compound derivatives?

- Answer : Use FTIR to track functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones) and LC-MS for molecular weight confirmation. For intermediates like acyl chlorides (e.g., 4-(3,4-dichlorophenyl)-4-phenylbutyryl chloride), monitor Cl⁻ formation via argentometric titration .

Q. How to resolve conflicting toxicity data for chlorophenol derivatives in literature?

- Answer : Conduct systematic reviews using PRISMA guidelines, prioritizing studies with robust methodologies (e.g., OECD-compliant in vivo assays). Meta-analyses can quantify heterogeneity via I² statistics, while in vitro assays (e.g., HepG2 cell viability tests) validate specific endpoints like oxidative stress (e.g., glutathione depletion) .

Advanced Research Questions

Q. How can catalytic conditions be optimized for synthesizing this compound-based pharmaceuticals like Sertraline?

- Answer : Compare Pd/C (5% w/w) in tetrahydrofuran (THF) vs. Raney Ni in ethanol for hydrogenation efficiency. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3). Pd/C typically achieves >90% yield but may require post-reaction filtration to remove catalyst residues .

Q. What strategies mitigate byproduct formation during cyclization of this compound intermediates?

- Answer : Use AlCl₃ in CS₂ at 0°C to minimize Friedel-Crafts side reactions. Characterize byproducts (e.g., dimeric adducts) via GC-MS and HPLC-PDA. Adjust stoichiometry (1.2 eq AlCl₃) to favor mono-cyclization over polymerization .

Q. How do substituents on the dichlorophenyl ring influence bioactivity in structure-activity relationship (SAR) studies?

- Answer : Replace Cl with electron-withdrawing groups (e.g., -NO₂) to enhance binding to MAPK10 (docking score ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for Cl). Use QSAR models with descriptors like logP and Hammett constants to predict cytotoxicity (R² > 0.85) .

Q. What in vitro models best evaluate the neurotoxicity of this compound metabolites?

- Answer : Differentiate SH-SY5Y neurons and expose to metabolites (e.g., 3,4-dichlorocatechol) at 10–100 µM for 24h. Assess mitochondrial membrane potential via JC-1 staining and apoptosis via caspase-3 activation. Compare to positive controls (e.g., rotenone) .

Q. How to design combinatorial therapies using this compound derivatives and existing CNS drugs?

- Answer : Test synergistic effects with eszopiclone in menopausal models (e.g., ovariectomized rats) using isobolographic analysis. Monitor cognitive outcomes via Morris water maze and quantify receptor binding (e.g., GABA_A α1 subunit upregulation) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for Pd vs. Ni in hydrogenation reactions?

- Answer : Discrepancies arise from solvent polarity (THF vs. ethanol) and substrate steric hindrance. Pd/C excels in polar aprotic solvents for planar intermediates (TOF = 120 h⁻¹), while Ni is cost-effective for bulky substrates but requires higher H₂ pressure (5 atm vs. 1 atm) .

Q. How to address variability in oxidative stress markers across toxicity studies?

- Answer : Standardize assays (e.g., MDA-TBA adduct quantification at 532 nm) and control for cell passage number. Use N-acetylcysteine as a positive control to normalize ROS measurements .

Q. Tables for Key Data

属性

IUPAC Name |

4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIPSVNOWSCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968672 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-77-0 | |

| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。